2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is known for its unique structure, which includes a hexahydrocyclopenta[b]pyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with an appropriate amine, followed by carboxylation and subsequent hydrochloride formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the hydrochloride group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxylic acid: A simpler analog with a pyrrole ring and carboxylic acid group.
Cyclopenta[b]pyrrole-2-carboxylic acid: Similar structure but without the hexahydro modification.
3a-Hydroxymethyl-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester: A related compound with a hydroxymethyl group and tert-butyl ester
Uniqueness
2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride is unique due to its hexahydrocyclopenta[b]pyrrole ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
852547-03-6 |
---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5,7H,1-4H2,(H,10,11);1H |
InChI Key |
HAFCPLKGNSHSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(N=C2C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.